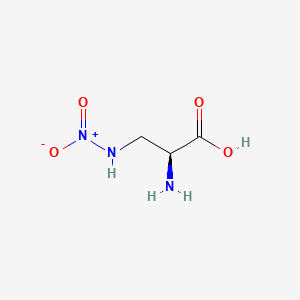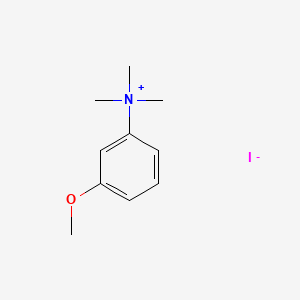
(m-Methoxyphenyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(m-Methoxyphenyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C10H16INO. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (m-Methoxyphenyl)trimethylammonium iodide typically involves the reaction of m-methoxyaniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then quaternized to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (m-Methoxyphenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(m-Methoxyphenyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is utilized in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (m-Methoxyphenyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- Trimethylphenylammonium iodide
- Ferrocenylmethyltrimethylammonium iodide
- N,N-Pentamethylenebis(trimethylammonium iodide)
Comparison: (m-Methoxyphenyl)trimethylammonium iodide is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
53290-32-7 |
|---|---|
Molecular Formula |
C10H16INO |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
(3-methoxyphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H16NO.HI/c1-11(2,3)9-6-5-7-10(8-9)12-4;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
DHNCPYWDFJRPSJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



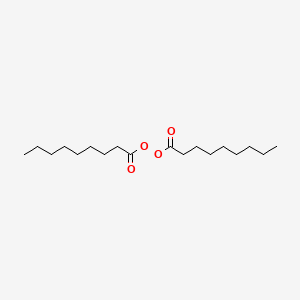
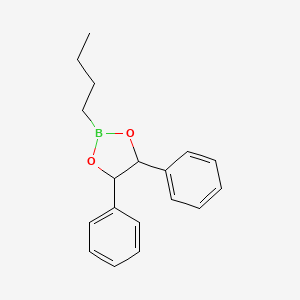
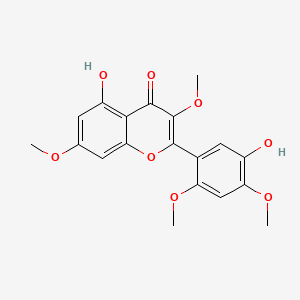
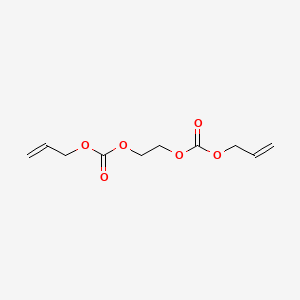
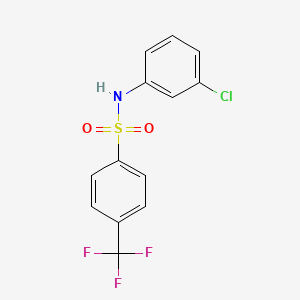
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)


